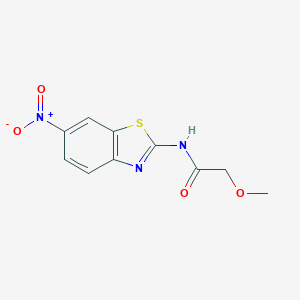![molecular formula C11H9ClN4O3 B255200 5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is also known as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β).
Mécanisme D'action
CHIR-99021 selectively inhibits GSK-3β, which is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. The inhibition of GSK-3β by CHIR-99021 leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal and pluripotency of stem cells by activating the Wnt/β-catenin signaling pathway. It also enhances the differentiation of stem cells into specific lineages such as neurons, cardiomyocytes, and hepatocytes. Additionally, CHIR-99021 has been shown to have anti-inflammatory effects and to promote bone formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CHIR-99021 is its high selectivity and potency as a GSK-3β inhibitor. It has minimal off-target effects, which makes it an ideal tool compound for studying the role of GSK-3β in various cellular processes. However, one of the limitations of CHIR-99021 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of CHIR-99021 in scientific research. One potential application is in the field of regenerative medicine, where it can be used to promote the differentiation of stem cells into specific lineages for tissue engineering purposes. Additionally, CHIR-99021 can be used in the development of new cancer therapies targeting GSK-3β. Further studies are also needed to investigate the long-term effects of CHIR-99021 on stem cell differentiation and to optimize its use in various experimental settings.
Méthodes De Synthèse
The synthesis of 5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one involves the reaction of 6-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2-hydroxy-4,5-dimethylcyclohex-2-en-1-one in the presence of triethylamine. The resulting compound is then reacted with hydrazine hydrate in ethanol to obtain CHIR-99021.
Applications De Recherche Scientifique
CHIR-99021 has been extensively used in scientific research as a tool compound to study the role of GSK-3β in various cellular processes. It has been shown to promote self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. It has also been used to differentiate stem cells into specific lineages such as neurons, cardiomyocytes, and hepatocytes. Additionally, CHIR-99021 has been used in cancer research to investigate the role of GSK-3β in tumorigenesis and as a potential therapeutic target for cancer treatment.
Propriétés
Nom du produit |
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one |
|---|---|
Formule moléculaire |
C11H9ClN4O3 |
Poids moléculaire |
280.67 g/mol |
Nom IUPAC |
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN4O3/c12-10-8(5-14-16-11(10)19)15-13-4-6-1-2-7(17)3-9(6)18/h1-5,13,18H,(H2,15,16,19)/b6-4- |
Clé InChI |
XUWNLASUHVCPAJ-XQRVVYSFSA-N |
SMILES isomérique |
C1=C/C(=C/NNC2=C(C(=O)NN=C2)Cl)/C(=CC1=O)O |
SMILES |
C1=CC(=CNNC2=C(C(=O)NN=C2)Cl)C(=CC1=O)O |
SMILES canonique |
C1=CC(=CNNC2=C(C(=O)NN=C2)Cl)C(=CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
